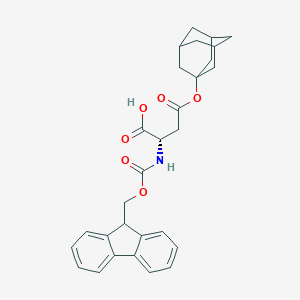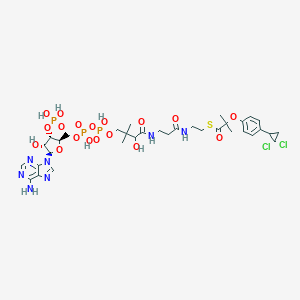
Ciprofibrate-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ciprofibrate-coenzyme A (Cip-CoA) is a synthetic compound that has been extensively studied for its potential therapeutic benefits. Cip-CoA is a derivative of ciprofibrate, a fibric acid derivative that is commonly used to treat dyslipidemia. Cip-CoA has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases.
Wirkmechanismus
Ciprofibrate-coenzyme A exerts its therapeutic effects through a variety of mechanisms. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. Ciprofibrate-coenzyme A also inhibits the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of a variety of diseases.
Biochemical and Physiological Effects:
Ciprofibrate-coenzyme A has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to decrease levels of triglycerides and cholesterol in the blood, as well as improve insulin sensitivity. Ciprofibrate-coenzyme A has also been shown to decrease oxidative stress and inflammation, which are involved in the pathogenesis of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ciprofibrate-coenzyme A in lab experiments is its potent anti-inflammatory and anti-oxidative properties. This makes it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, one limitation of using Ciprofibrate-coenzyme A in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are a number of potential future directions for research on Ciprofibrate-coenzyme A. One area of interest is the development of novel therapeutic agents based on Ciprofibrate-coenzyme A. Another area of interest is the exploration of the molecular mechanisms underlying its anti-inflammatory and anti-oxidative properties. Additionally, further research is needed to fully understand the potential toxic effects of Ciprofibrate-coenzyme A and to develop strategies to mitigate these effects.
In conclusion, Ciprofibrate-coenzyme A is a promising compound that has been extensively studied for its potential therapeutic benefits. Its potent anti-inflammatory and anti-oxidative properties make it a valuable tool for studying the mechanisms involved in the pathogenesis of a variety of diseases. However, further research is needed to fully understand its potential therapeutic benefits and to develop novel therapeutic agents based on its structure and properties.
Synthesemethoden
Ciprofibrate-coenzyme A is synthesized through a multistep process that involves the reaction of ciprofibrate with coenzyme A (CoA). The reaction is facilitated by the use of various reagents and solvents, and the resulting product is purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
Ciprofibrate-coenzyme A has been extensively studied for its potential therapeutic benefits in a variety of disease states. It has been shown to exhibit potent anti-inflammatory and anti-oxidative properties, making it a promising candidate for the treatment of a variety of diseases, including cardiovascular disease, diabetes, and cancer.
Eigenschaften
CAS-Nummer |
111900-25-5 |
|---|---|
Produktname |
Ciprofibrate-coenzyme A |
Molekularformel |
C34H48Cl2N7O18P3S |
Molekulargewicht |
1038.7 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanethioate |
InChI |
InChI=1S/C34H48Cl2N7O18P3S/c1-32(2,26(46)29(47)39-10-9-22(44)38-11-12-65-31(48)33(3,4)59-19-7-5-18(6-8-19)20-13-34(20,35)36)15-57-64(54,55)61-63(52,53)56-14-21-25(60-62(49,50)51)24(45)30(58-21)43-17-42-23-27(37)40-16-41-28(23)43/h5-8,16-17,20-21,24-26,30,45-46H,9-15H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t20?,21-,24-,25-,26?,30-/m1/s1 |
InChI-Schlüssel |
AAHIMGZVACZGCQ-NKXYKTLRSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)C5CC5(Cl)Cl)O |
Synonyme |
ciprofibrate-CoA ciprofibrate-coenzyme A coenzyme A, ciprofibrate- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic Acid](/img/structure/B49668.png)

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
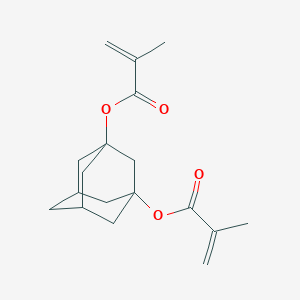
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
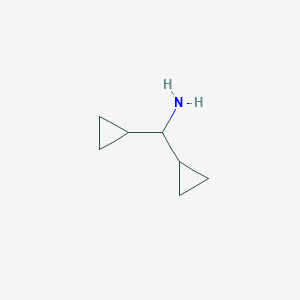
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)

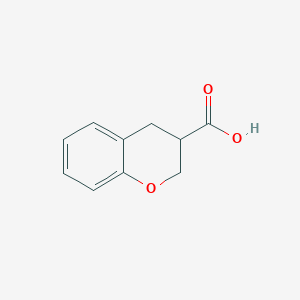
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)
